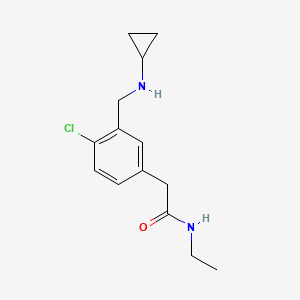
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloro-substituted phenyl ring, a cyclopropylaminomethyl group, and an N-ethyl-acetamide moiety, which together contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a suitable phenyl precursor under controlled conditions.
Introduction of the Cyclopropylaminomethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a cyclopropylamine derivative reacts with the chlorinated phenyl compound.
Attachment of the N-Ethyl-Acetamide Moiety: This final step involves the acylation of the intermediate product with an ethyl acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A primary aliphatic amine that consists of cyclopropane bearing a single amino substituent.
Arylacetamide Analogs: Compounds with similar structural features, such as arylacetamide analogs of piperazine-[1,2,4]triazolo[4,3-b]pyridazines.
Uniqueness
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chloro-substituted phenyl ring, cyclopropylaminomethyl group, and N-ethyl-acetamide moiety collectively contribute to its distinctiveness compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H19ClN2O |
|---|---|
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-2-16-14(18)8-10-3-6-13(15)11(7-10)9-17-12-4-5-12/h3,6-7,12,17H,2,4-5,8-9H2,1H3,(H,16,18) |
InChI-Schlüssel |
TUMKFUCPGLNZKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CC1=CC(=C(C=C1)Cl)CNC2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















